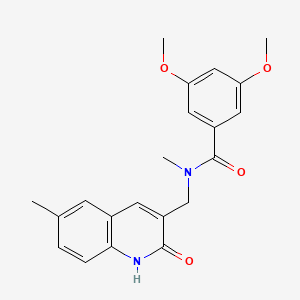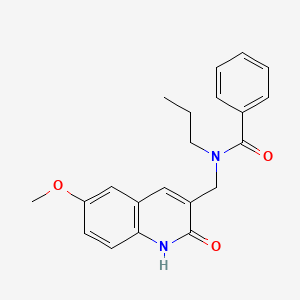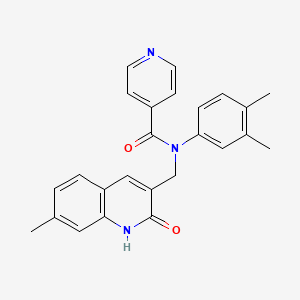
N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide, also known as MTOA, is a compound that has gained significant attention in scientific research due to its potential applications in the fields of medicine and biochemistry.
作用機序
The mechanism of action of N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide involves the formation of a chelate complex with metal ions. The oxadiazole and phenyl rings of N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide bind to the metal ion, resulting in a change in the fluorescence properties of the compound. This change in fluorescence can be used to detect the presence of metal ions in a sample.
Biochemical and Physiological Effects:
N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that it may have antioxidant properties and could potentially be used as a therapeutic agent for the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One of the advantages of N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide is its high selectivity for copper ions, which makes it a useful tool for detecting these ions in complex samples. However, N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has some limitations, including its relatively low quantum yield and its sensitivity to pH changes.
将来の方向性
There are several potential future directions for the study of N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide. One area of interest is the development of new fluorescent probes based on the structure of N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide that can detect other metal ions. Another potential direction is the investigation of the antioxidant properties of N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide and its potential use as a therapeutic agent for oxidative stress-related diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide.
合成法
N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 3-amino-5-methylphenylboronic acid with 3-nitrobenzoyl chloride to form 3-(3-nitrobenzoylamino)-5-methylphenylboronic acid. This compound is then reacted with thionyl chloride to form 3-(3-chlorobenzoylamino)-5-methylphenylboronic acid, which is subsequently reacted with 2-amino-5-methyl-1,3,4-oxadiazole to form N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide.
科学的研究の応用
N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has been widely studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its use as a fluorescent probe for the detection of metal ions. N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has been shown to selectively detect copper ions in water, making it a promising candidate for environmental monitoring and industrial applications.
特性
IUPAC Name |
2,2-dimethyl-N-[3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-13-7-5-8-14(11-13)17-22-18(25-23-17)15-9-6-10-16(12-15)21-19(24)20(2,3)4/h5-12H,1-4H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNXHWBAIVELTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC(=CC=C3)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-(5-chloro-2-methoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713607.png)





![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7713668.png)